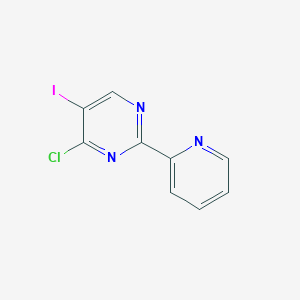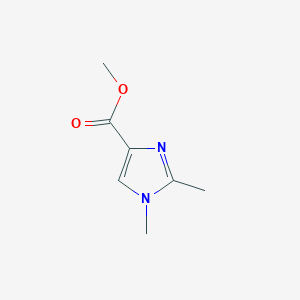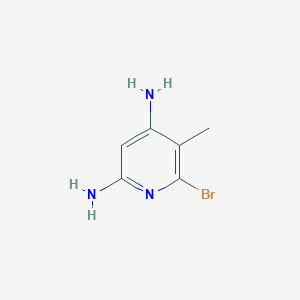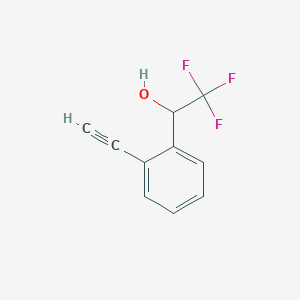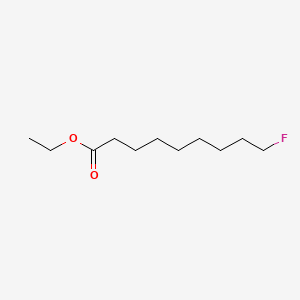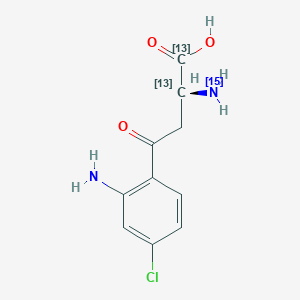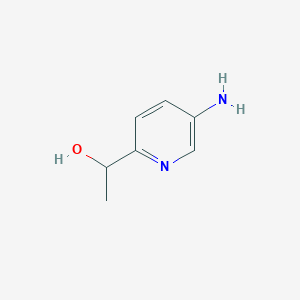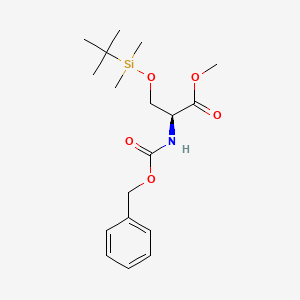
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is a compound that features a combination of protective groups, including the benzyloxycarbonyl (Cbz) group and the tert-butyldimethylsilyl (TBDMS) group. These protective groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is particularly relevant in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate typically involves multiple steps:
Protection of the Hydroxyl Group: The hydroxyl group of L-serine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature.
Protection of the Amino Group: The amino group of the protected serine is then protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system.
Esterification: The carboxyl group of the doubly protected serine is esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce protective groups more efficiently and sustainably compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate can undergo various types of chemical reactions, including:
Deprotection Reactions: Removal of the protective groups under specific conditions.
Substitution Reactions: Nucleophilic substitution at the benzyloxycarbonyl or tert-butyldimethylsilyl groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are the deprotected or substituted derivatives of the original compound, which can be further utilized in synthetic pathways.
Scientific Research Applications
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of peptides, where the protective groups prevent unwanted side reactions.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Bioconjugation: Utilized in the modification of biomolecules for various biological studies.
Organic Synthesis: Serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through the protective groups:
TBDMS Group: Protects the hydroxyl group from nucleophilic attack and oxidation.
Cbz Group: Protects the amino group from nucleophilic attack and oxidation.
These protective groups are selectively removed under specific conditions to reveal the functional groups for further reactions. The molecular targets and pathways involved depend on the specific application and the subsequent reactions the compound undergoes.
Comparison with Similar Compounds
Similar Compounds
Methyl N-((benzyloxy)carbonyl)-L-serinate: Lacks the TBDMS group, making it less protected.
Methyl N-((tert-butyloxycarbonyl)-L-serinate: Uses a different protective group (Boc) instead of Cbz.
Methyl N-((benzyloxy)carbonyl)-O-(trimethylsilyl)-L-serinate: Uses a different silyl protecting group (TMS) instead of TBDMS.
Uniqueness
Methyl N-((benzyloxy)carbonyl)-O-(tert-butyldimethylsilyl)-L-serinate is unique due to the combination of Cbz and TBDMS protective groups, which provide robust protection for both the amino and hydroxyl groups. This makes it particularly useful in multi-step synthetic pathways where selective deprotection is required.
Properties
Molecular Formula |
C18H29NO5Si |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
methyl (2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C18H29NO5Si/c1-18(2,3)25(5,6)24-13-15(16(20)22-4)19-17(21)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,19,21)/t15-/m0/s1 |
InChI Key |
MGMBDAZINVGJIJ-HNNXBMFYSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


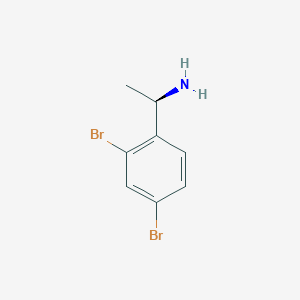
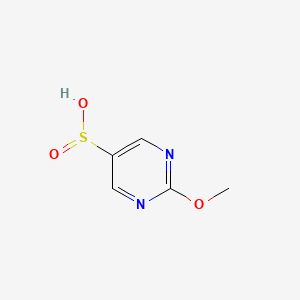
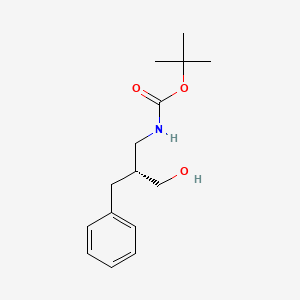
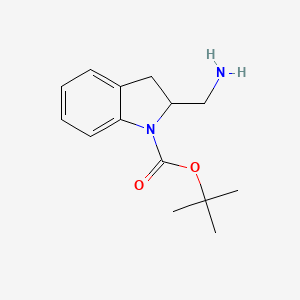
![Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12955348.png)
